molecular formula C18H20FNO4S2 B2681110 4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine CAS No. 2034467-64-4

4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2681110
CAS No.: 2034467-64-4
M. Wt: 397.48
InChI Key: JYXOLPHTYCTXHU-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine is a complex organic compound that features both benzylsulfonyl and fluorophenylsulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce piperidine derivatives without the sulfonyl groups. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity and binding properties of the compound. This can affect various pathways and processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine
  • 4-(Ethylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine
  • 4-(Phenylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine

Uniqueness

4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine is unique due to the presence of both benzylsulfonyl and fluorophenylsulfonyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

4-benzylsulfonyl-1-(2-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S2/c19-17-8-4-5-9-18(17)26(23,24)20-12-10-16(11-13-20)25(21,22)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXOLPHTYCTXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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